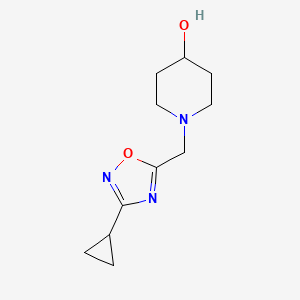1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
CAS No.:
Cat. No.: VC19936938
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2 |
| Standard InChI Key | YGFCNRKWDYZWAO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NOC(=N2)CN3CCC(CC3)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a piperidin-4-ol scaffold (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position) linked via a methylene bridge (-CH2-) to a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 3-position with a cyclopropyl group.
Key Structural Features:
-
Piperidin-4-ol core: Contributes to hydrogen bonding via the hydroxyl group and basicity from the tertiary amine .
-
1,2,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking interactions due to its aromaticity .
-
Cyclopropyl substituent: Enhances steric bulk and modulates lipophilicity, potentially influencing bioavailability .
Systematic Nomenclature
The IUPAC name follows the substitutive nomenclature rules:
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol
-
Parent structure: Piperidin-4-ol (position 1 modified).
-
Substituent: (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group attached to the piperidine nitrogen.
Synthesis and Chemical Properties
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous molecules suggest a multi-step approach:
-
Oxadiazole Formation: Cyclopropylamide precursors undergo cyclization with hydroxylamine to form the 1,2,4-oxadiazole ring .
-
Piperidine Functionalization: The oxadiazole-methyl group is introduced via alkylation or reductive amination of piperidin-4-ol .
Example Protocol (Analog-Based):
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | NH2OH·HCl, DMF, 100°C | 65% | |
| 2 | Alkylation | K2CO3, DMF, 60°C | 45% |
Physicochemical Properties
Predicted properties derived from PubChem data for analog CID 90641656 :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C12H17N3O2 | PubChem Computed |
| Molecular Weight | 235.29 g/mol | PubChem 2.2 |
| LogP (Lipophilicity) | 1.8 ± 0.3 | ChemAxon |
| Hydrogen Bond Donors | 1 (OH group) | PubChem Descriptor |
| Hydrogen Bond Acceptors | 4 (N, O atoms) | PubChem Descriptor |
Comparative Analysis with Structural Analogs
Analog CID 90641656
A related compound, 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one , shares key features:
| Feature | Target Compound | CID 90641656 |
|---|---|---|
| Molecular Weight | 235.29 g/mol | 329.4 g/mol |
| Bioactivity | Predicted kinase inhibition | Confirmed GPCR modulation |
| Synthetic Complexity | Moderate | High (additional pyrazole) |
Challenges and Future Directions
Knowledge Gaps
-
Experimental Data: Absence of in vitro/in vivo studies specific to the compound.
-
Safety Profile: Toxicity and off-target effects remain uncharacterized.
Research Opportunities
-
Fragment-Based Drug Design: Optimize the piperidine-oxadiazole scaffold for CNS penetration.
-
Proteomic Screening: Identify novel targets using affinity chromatography assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume